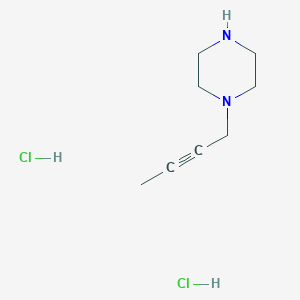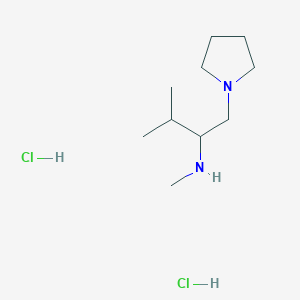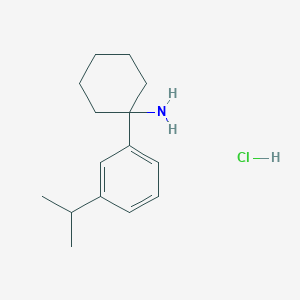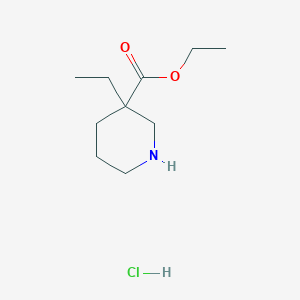
2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Properties
- 2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol is involved in the synthesis of various pharmacologically active compounds. It's used in derivatives such as trihexyphenidyl, biperiden, pridinol, cycrimine, and diphenidol, which possess diverse pharmacological properties (Vardanyan, 2018).
Antimicrobial Activity
- This compound is used in synthesizing pyrimidine imines and thiazolidinones, which have shown significant antibacterial activity. These compounds are notable for their efficacy in inhibiting bacterial growth (Merugu, Ramesh, & Sreenivasulu, 2010).
Peptide Synthesis
- It serves as a base labile urethane protecting group, crucial in peptide and glycopeptide synthesis. This application is significant in the field of biochemistry and pharmaceuticals (Ramage et al., 1991).
Synthesis of Selective Estrogen Receptor Modulators
- The compound is used in the synthesis of Raloxifene and its analogs, which are selective estrogen receptor modulators. This is particularly relevant in the development of drugs for conditions like osteoporosis and breast cancer (Petrov, Popova, & Androsov, 2015).
DNA Interaction and Docking Studies
- Schiff base ligands derived from this compound have been synthesized and studied for their DNA binding properties. Such studies are fundamental in drug discovery and understanding molecular interactions (Kurt et al., 2020).
Corrosion Inhibition
- This compound is used in synthesizing cadmium(II) Schiff base complexes which demonstrate corrosion inhibition properties on mild steel. This is relevant in materials science, especially in preventing metal corrosion (Das et al., 2017).
properties
IUPAC Name |
2-[1-(2-aminophenyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-3-1-2-4-13(12)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPKBJQLUKITJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1473511.png)
![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)



amine](/img/structure/B1473518.png)




![(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473529.png)


